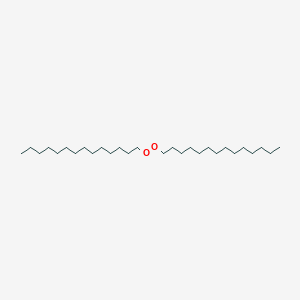
1-(Tetradecylperoxy)tetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tetradecylperoxy)tetradecane is an organic peroxide compound characterized by the presence of a peroxy group (-O-O-) bonded to a tetradecyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetradecylperoxy)tetradecane typically involves the reaction of tetradecane with hydrogen peroxide in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation or crystallization techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Tetradecylperoxy)tetradecane undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting other organic compounds to their corresponding oxidized forms.
Reduction: Under specific conditions, the peroxide group can be reduced to form alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions where the peroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles, including halides and amines, can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted tetradecane derivatives.
Applications De Recherche Scientifique
1-(Tetradecylperoxy)tetradecane has several applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Investigated for its potential antimicrobial properties and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of 1-(Tetradecylperoxy)tetradecane involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Tetradecene: An alkene with a similar tetradecyl chain but lacking the peroxide group.
Tetradecane: A saturated hydrocarbon with a similar chain length but no functional groups.
Sodium tetradecyl sulfate: An anionic surfactant with a tetradecyl chain but different functional groups.
Uniqueness
1-(Tetradecylperoxy)tetradecane is unique due to its peroxide group, which imparts distinct chemical reactivity and potential applications. Unlike its similar compounds, it can participate in free radical reactions and serve as an initiator in polymerization processes.
Propriétés
Numéro CAS |
2130-45-2 |
|---|---|
Formule moléculaire |
C28H58O2 |
Poids moléculaire |
426.8 g/mol |
Nom IUPAC |
1-tetradecylperoxytetradecane |
InChI |
InChI=1S/C28H58O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |
Clé InChI |
ZIZMLIPKURGKPM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOOCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B14739312.png)
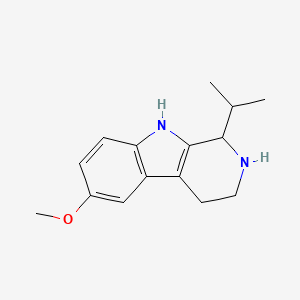
![11-Hydroxy-12H-benzo[b]xanthen-12-one](/img/structure/B14739325.png)
![1,2,3,4,4a,10b-Hexahydrobenzo[c]chromen-6-one](/img/structure/B14739343.png)
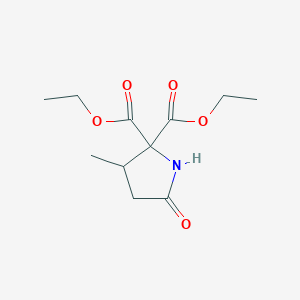
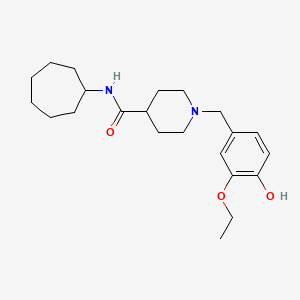
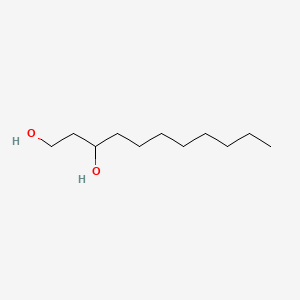
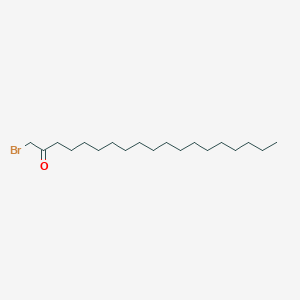
![2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide](/img/structure/B14739363.png)
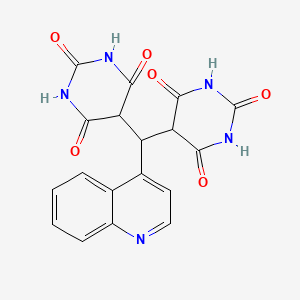

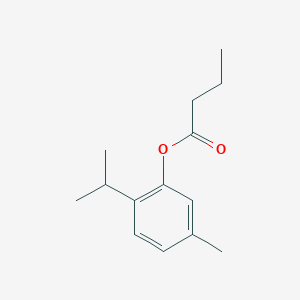
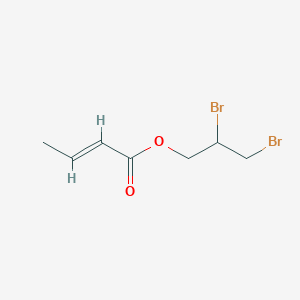
![1-Thia-4-azaspiro[4.5]dec-3-ene](/img/structure/B14739385.png)
